(R)-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amino site.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of cysteine , an amino acid that plays a crucial role in protein synthesis and other metabolic processes.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) protecting group . This group is used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
It’s known that the compound is a cysteine derivative , and its pharmacokinetic properties may be similar to those of cysteine.
Result of Action
As a derivative of cysteine, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino acid through a nucleophilic addition-elimination mechanism, forming a stable carbamate linkage .
Industrial Production Methods
Industrial production of Boc-protected amino acids follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol, or p-toluenesulfonic acid in deep eutectic solvents
Substitution: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products
Scientific Research Applications
®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biocatalysis: Employed in biocatalytic processes due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy (Cbz) Amino Acids: Another class of protected amino acids where the amino group is protected by a carbobenzoxy group.
Fmoc-Protected Amino Acids: Amino acids protected by a fluorenylmethyloxycarbonyl group, commonly used in solid-phase peptide synthesis.
Uniqueness
®-2-Amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-9(2,3)16-8(15)12-10(4,5)6(11)7(13)14/h6H,11H2,1-5H3,(H,12,15)(H,13,14)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUKHWDMTTYMY-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229276 | |
Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-76-4 | |
Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007915-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Valine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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